5-Methylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylisoquinolin-1-amine: is a heterocyclic organic compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 5-position and an amine group at the 1-position.
Mechanism of Action
Target of Action
This compound belongs to the isoquinoline family, and some isoquinoline derivatives have been found to interact with various receptors and enzymes . .
Mode of Action
As a member of the isoquinoline family, it may interact with its targets in a similar manner to other isoquinoline derivatives, potentially leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by 5-Methylisoquinolin-1-amine are currently unknown. Some isoquinoline derivatives have been found to affect various biochemical pathways , but the specific pathways influenced by this compound have not been identified
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: In chemistry, 5-Methylisoquinolin-1-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a precursor for the development of pharmaceuticals. Isoquinoline derivatives are known for their biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of dyes and pigments. Its derivatives are also explored for their potential use in organic electronics and as intermediates in the synthesis of agrochemicals .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and amine groups.
5-Methylisoquinoline: Similar structure but without the amine group.
1-Aminoisoquinoline: Similar structure but without the methyl group.
Uniqueness: 5-Methylisoquinolin-1-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to its similar compounds .
Properties
IUPAC Name |
5-methylisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBEJKHKJDXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557045-33-6 |
Source
|
Record name | 5-methylisoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.